molecular formula C21H18N2O3S B3550490 3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

Cat. No. B3550490
M. Wt: 378.4 g/mol
InChI Key: UFKKDUICYOCDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one, also known as EAT-MC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EAT-MC belongs to a class of compounds known as thiazolylcoumarins, which have been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It has also been shown to inhibit the expression of cyclin D1, a protein that regulates cell cycle progression. Moreover, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by regulating the expression of various genes involved in cell cycle progression and apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines by regulating the activity of various transcription factors such as NF-κB and AP-1. Moreover, it has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be easily synthesized using standard laboratory techniques, and its stability allows for long-term storage and use. Moreover, this compound has been found to exhibit low toxicity in various cell lines and animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one. Firstly, further studies are needed to elucidate the precise mechanism of action of this compound, particularly in cancer and neurodegenerative disorders. Secondly, the efficacy and safety of this compound need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent. Thirdly, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of this compound in vivo. Lastly, the synthesis of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It exhibits a range of biochemical and physiological effects by regulating various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further research is needed to elucidate its precise mechanism of action and evaluate its efficacy and safety in preclinical and clinical studies.

Scientific Research Applications

3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-[2-(4-ethylanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-13-7-9-15(10-8-13)22-21-23-17(12-27-21)16-11-14-5-4-6-18(25-2)19(14)26-20(16)24/h4-12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKKDUICYOCDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
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3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
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3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
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3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
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3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
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3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one

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